molecular formula C11H18N2O2 B7450424 N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide

N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide

Cat. No.: B7450424
M. Wt: 210.27 g/mol
InChI Key: XFXABPXKKUTNJX-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide is a compound that features a morpholine ring attached to a cyclobutyl group, which is further connected to a prop-2-enamide moiety. This compound is part of a class of chemicals known for their diverse pharmacological activities, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group is synthesized through a series of cyclization reactions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: Known for its use as a tyrosine kinase inhibitor.

    Canertinib: A quinazoline compound with similar structural features and pharmacological activities.

Uniqueness

N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide is unique due to its specific combination of a morpholine ring, cyclobutyl group, and prop-2-enamide moiety

Properties

IUPAC Name

N-(3-morpholin-4-ylcyclobutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-11(14)12-9-7-10(8-9)13-3-5-15-6-4-13/h2,9-10H,1,3-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXABPXKKUTNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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